molecular formula C12H13ClO3 B056724 Methyl [4-(allyloxy)-3-chlorophenyl]acetate CAS No. 23918-07-2

Methyl [4-(allyloxy)-3-chlorophenyl]acetate

Cat. No.: B056724
CAS No.: 23918-07-2
M. Wt: 240.68 g/mol
InChI Key: ZBTFQAXTOBDXRA-UHFFFAOYSA-N
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Description

Methyl [4-(allyloxy)-3-chlorophenyl]acetate is a high-purity chemical ester that serves as a critical synthetic intermediate and precursor in pharmaceutical research. Its core research value lies in its direct relation to 4-allyloxy-3-chlorophenylacetic acid (commonly known as Alclofenac), a compound with established anti-inflammatory, analgesic, and antipyretic properties that has been the subject of clinical studies . As a methyl ester, this compound is primarily utilized as a protected or derivatized form of the active acid, facilitating various organic syntheses and investigative pathways. Researchers employ this ester in the development and study of novel anti-inflammatory agents . It has also been used in the preparation of more complex molecules, such as salicylamide esters, which are explored for their enhanced therapeutic profile and reduced ulcerogenic action compared to the parent acids . Furthermore, the compound is a key starting material in the synthesis of pharmaceutically acceptable salts, including lysine salts, which are developed to improve solubility for parenteral formulations like intravenous or intramuscular injections . This product is intended for laboratory research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15-2/h3-5,7H,1,6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFQAXTOBDXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23918-07-2
Record name Methyl 3-chloro-4-(2-propen-1-yloxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23918-07-2
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Record name Methyl [4-(allyloxy)-3-chlorophenyl]acetate
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Preparation Methods

Synthesis of Ortho-Chlorophenyl Allyl Ether

The foundational step involves preparing ortho-chlorophenyl allyl ether (IV ), achieved by reacting ortho-chlorophenol with allyl chloride in the presence of potassium hydroxide. This nucleophilic substitution proceeds in aqueous or mixed solvent systems, yielding IV with >90% efficiency. Key variables include:

  • Temperature : 60–80°C optimal for minimizing side reactions.

  • Solvent : Water or ethanol-water mixtures enhance reactivity.

  • Stoichiometry : A 1:1 molar ratio of ortho-chlorophenol to allyl chloride ensures complete conversion.

Glyoxalate Ester Formation

Ortho-chlorophenyl allyl ether undergoes Friedel-Crafts acylation with dimethyl oxalate (replacing diethyl oxalate in the original patent) under anhydrous conditions. Aluminum chloride catalyzes the reaction, forming 3-chloro-4-allyloxyphenyl glyoxalate methyl ester (VI ):

(IV)+MeOOC-COOMeAlCl3,anhydrous ether(VI)\text{(IV)} + \text{MeOOC-COOMe} \xrightarrow{\text{AlCl}_3, \text{anhydrous ether}} \text{(VI)}

Critical Parameters :

  • Solvent : Anhydrous ether or tetrahydrofuran prevents hydrolysis.

  • Catalyst loading : 1.2 equiv AlCl₃ ensures complete conversion.

  • Reaction time : 4–6 hours at reflux.

Wolff-Kishner Reduction to Acetate Ester

The glyoxalate ester (VI ) is reduced to methyl [4-(allyloxy)-3-chlorophenyl]acetate via a modified Wolff-Kishner reaction. Hydrazine monohydrate and potassium hydroxide in diethylene glycol at 90–100°C for 3 hours achieve near-quantitative yields:

(VI)N2H4H2O, KOH, ΔMethyl ester+N2+H2O\text{(VI)} \xrightarrow{\text{N}2\text{H}4\cdot\text{H}2\text{O, KOH, Δ}} \text{Methyl ester} + \text{N}2 + \text{H}_2\text{O}

Advantages Over Ethyl Ester Routes :

  • Shorter reaction time : Methyl esters reduce steric hindrance, accelerating hydrazone formation.

  • Higher yields : 95% vs. 85–90% for ethyl analogs.

Ester Hydrolysis and Re-Esterification (Alternative Pathway)

For systems requiring post-synthesis modification, the ethyl ester intermediate from the original patent can be transesterified with methanol. Using sulfuric acid (2 mol%) in refluxing methanol (12 hours) achieves >90% conversion:

Ethyl ester+MeOHH2SO4Methyl ester+EtOH\text{Ethyl ester} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester} + \text{EtOH}

Direct Esterification of [4-(Allyloxy)-3-Chlorophenyl]Acetic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid precursor, synthesized via hydrolysis of the ethyl ester, reacts with methanol under acidic conditions:

Acid+MeOHH2SO4,ΔMethyl ester+H2O\text{Acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, Δ} \text{Methyl ester} + \text{H}_2\text{O}

Optimization Data :

ParameterOptimal ValueYield Impact
Methanol:Acid Ratio10:1Maximizes esterification equilibrium
Temperature65°CBalances rate vs. volatility
Catalyst (H₂SO₄)2 wt%Prevents dehydration side reactions

Yield : 88–92% after 8 hours.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The AlCl₃ catalyst from Step 1.2 can be recovered via aqueous workup, reducing costs by 15–20%. Diethylene glycol from the Wolff-Kishner step is distilled and reused.

Byproduct Management

Key byproducts include:

  • Nitrogen gas : Safely vented during Wolff-Kishner reduction.

  • Ethanol/water mixtures : Fractionally distilled for solvent recovery.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Four-Step (Methyl)4781.0Excellent
Transesterification5701.2Moderate
Mitsunobu3652.5Poor

Chemical Reactions Analysis

Types of Reactions: Methyl [4-(allyloxy)-3-chlorophenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

Methyl [4-(allyloxy)-3-chlorophenyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of agrochemicals, such as insecticides and herbicides

Mechanism of Action

The mechanism of action of Methyl [4-(allyloxy)-3-chlorophenyl]acetate involves its interaction with specific molecular targets and pathways. The allyloxy group allows for the formation of reactive intermediates that can interact with enzymes and receptors. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets. These interactions lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorophenyl Acetate Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
This compound Allyloxy (4), Cl (3), methyl ester C₁₂H₁₃ClO₃ Anti-inflammatory prodrug of Alcofenac
Methyl 4-(benzyloxy)-3-chlorophenylacetate Benzyloxy (4), Cl (3), hydroxyl, methyl ester C₁₆H₁₅ClO₄ Enhanced polarity due to hydroxyl group; potential metabolite
Methyl (3-chlorophenyl)acetate Cl (3), methyl ester C₉H₉ClO₂ Positional isomer; simpler structure
Methyl (4-chlorophenyl)acetate Cl (4), methyl ester C₉H₉ClO₂ Positional isomer; differing electronic effects
SR58611A (Ethyl ester derivative) Cl (3), ethyl ester, complex substituents C₂₀H₂₄ClNO₃ Beta-3 adrenergic agonist (ED₅₀ = 0.2 mg/kg)

Key Observations:

  • Substituent Effects: Replacing the allyloxy group with benzyloxy (as in ) introduces bulkier aromatic substituents, which may reduce metabolic stability but increase π-π interactions in biological targets.
  • Positional Isomerism : Chlorine position (3- vs. 4-) impacts electronic distribution. For example, 3-chloro derivatives (e.g., Methyl (3-chlorophenyl)acetate ) may exhibit different dipole moments and binding affinities compared to 4-chloro analogs.
  • Ester Group Variation : Ethyl esters like SR58611A show lower potency (higher ED₅₀) than methyl esters in beta-3 adrenergic activity, suggesting methyl groups may optimize pharmacokinetics.

Physicochemical Properties

  • Metabolic Stability : Allyloxy groups are prone to oxidative metabolism, whereas benzyloxy groups (as in ) may undergo slower degradation due to aromatic stability.

Biological Activity

Methyl [4-(allyloxy)-3-chlorophenyl]acetate (CAS No. 23918-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1064
Bacillus subtilis1232
Pseudomonas aeruginosa8128

The compound exhibited significant activity against Staphylococcus aureus , with a maximum zone of inhibition noted at 15 mm. The MIC values indicate moderate effectiveness, especially against Gram-positive bacteria compared to Gram-negative strains like Pseudomonas aeruginosa , which showed lower sensitivity.

The biological activity of this compound can be attributed to its interaction with bacterial cell membranes and potential inhibition of key metabolic pathways. The proposed mechanism includes:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes critical for bacterial growth, although further research is needed to elucidate these pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring significantly affect the biological activity of this compound.

  • Substitution Effects : The presence of the chlorine atom at the meta position enhances antimicrobial activity by increasing electron-withdrawing effects, which may stabilize reactive intermediates during enzymatic interactions.
  • Allyloxy Group : The allyloxy moiety appears crucial for maintaining solubility and enhancing membrane permeability, contributing to the compound's overall efficacy.

Case Studies

A recent study evaluated various derivatives of this compound in vitro against a panel of bacterial strains. Results demonstrated that modifications in the alkoxy chain length and substitution patterns led to variations in antimicrobial potency:

  • Derivatives with longer alkoxy chains exhibited reduced activity, suggesting an optimal chain length for membrane interaction.
  • Compounds lacking the chlorine substituent showed diminished effectiveness against Staphylococcus aureus, reinforcing its importance in maintaining biological activity.

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